Prop-2-ynyl butanoate
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Overview
Description
Prop-2-ynyl butanoate is an organic compound with the molecular formula C7H10O2. It is an ester formed from the reaction of butanoic acid and prop-2-yn-1-ol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-ynyl butanoate can be synthesized through the esterification of butanoic acid with prop-2-yn-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed
Oxidation: Butanoic acid, prop-2-yn-1-one.
Reduction: Prop-2-yn-1-ol, butanol.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Prop-2-ynyl butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of prop-2-ynyl butanoate involves its interaction with specific molecular targets and pathways. For example, as a protective group for carboxylic acids, it undergoes selective deprotection in the presence of tetrathiomolybdate. This selective deprotection is crucial for its application in organic synthesis . The compound’s reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, which affect its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-ynyl acetate
- Prop-2-ynyl propanoate
- Prop-2-ynyl benzoate
Comparison
Prop-2-ynyl butanoate is unique due to its specific ester group, which imparts distinct chemical properties compared to other similar compounds. For instance, prop-2-ynyl acetate has a shorter carbon chain, resulting in different reactivity and applications.
Properties
CAS No. |
1932-93-0 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
prop-2-ynyl butanoate |
InChI |
InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h2H,3,5-6H2,1H3 |
InChI Key |
JADOFECNZGDUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC#C |
Origin of Product |
United States |
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